The presence of an aniline group (attached amino group) suggests potential for 4-(2-Fluoroethoxy)aniline to be a scaffold for drug discovery. Aniline rings are present in many biologically active molecules and can participate in various interactions with target proteins []. The fluoroethoxy substituent could be a point of attachment for further functionalization to enhance potency or selectivity.
4-(2-Fluoroethoxy)aniline is an organic compound with the molecular formula and a CAS number of 1547-12-2. It features a benzene ring that is substituted with both an aniline group () and a 2-fluoroethoxy group (). This unique structure imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
The synthesis of 4-(2-Fluoroethoxy)aniline typically involves the following steps:
4-(2-Fluoroethoxy)aniline has several applications:
Several compounds exhibit structural similarities to 4-(2-Fluoroethoxy)aniline, including:
Compound | Key Features | Unique Aspects |
---|---|---|
4-(2-Fluoroethoxy)aniline | Aniline and fluoroethoxy groups | Dual functional groups enhancing reactivity |
4-(2-Fluoroethoxy)nitrobenzene | Nitro group instead of amino | Precursor for synthesis |
2-(Difluoromethoxy)aniline | Two fluorine atoms on methoxy | Different substitution pattern |
4-Fluoro-2-(2-fluoroethoxy)aniline | Additional fluorine atom | Variation in reactivity due to extra fluorine |
This comparison highlights the unique structural features of 4-(2-Fluoroethoxy)aniline that may influence its reactivity and potential applications in various fields.
Irritant